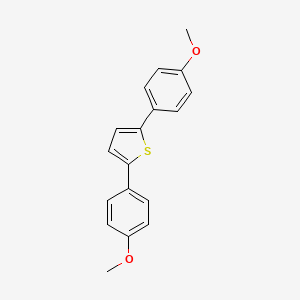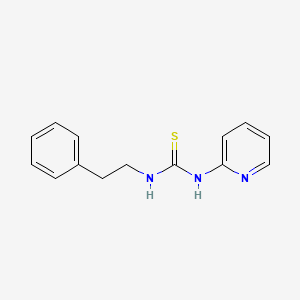
Thiourea, N-(2-phenylethyl)-N'-2-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT-101 is an interleukin-2 (IL-2) based therapy developed for autoimmune and other immunological disorders . This compound has garnered significant attention due to its potential therapeutic applications and unique mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PT-101 involves the use of recombinant DNA technology to produce the IL-2 protein. This process typically includes the following steps:
Gene Cloning: The gene encoding IL-2 is cloned into an expression vector.
Expression: The vector is introduced into a host cell, such as Escherichia coli or yeast, where the IL-2 protein is expressed.
Purification: The expressed IL-2 protein is purified using chromatography techniques to obtain a high-purity product.
Industrial Production Methods
Industrial production of PT-101 follows similar steps but on a larger scale. Bioreactors are used to culture the host cells, and advanced purification techniques ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
PT-101 primarily undergoes protein-protein interactions rather than traditional chemical reactions. it can be involved in:
Oxidation: In the presence of reactive oxygen species, PT-101 can undergo oxidation, leading to potential modifications in its structure.
Reduction: Reducing agents can reverse oxidation effects, restoring the original structure of PT-101.
Substitution: Specific amino acid residues in PT-101 can be substituted through site-directed mutagenesis to enhance its stability or activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The primary product formed from these reactions is modified PT-101 with altered stability or activity.
Aplicaciones Científicas De Investigación
PT-101 has a wide range of scientific research applications:
Chemistry: Used as a model protein to study protein-protein interactions and protein engineering.
Biology: Investigated for its role in modulating immune responses and its potential as a therapeutic agent for autoimmune diseases.
Medicine: Explored as a treatment for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of biopharmaceuticals and as a tool in drug discovery.
Mecanismo De Acción
PT-101 exerts its effects by binding to interleukin-2 receptors on the surface of immune cells. This binding activates signaling pathways that modulate the immune response. The primary molecular targets include:
- Interleukin-2 Receptor Alpha (IL-2Rα)
- Interleukin-2 Receptor Beta (IL-2Rβ)
- Interleukin-2 Receptor Gamma (IL-2Rγ)
The activation of these receptors leads to the proliferation and differentiation of T cells, enhancing the immune response.
Comparación Con Compuestos Similares
Similar Compounds
- Aldesleukin : Another IL-2 based therapy used for the treatment of metastatic renal cell carcinoma and metastatic melanoma.
- Tocilizumab : An interleukin-6 receptor inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness of PT-101
PT-101 is unique due to its specific modifications that enhance its stability and reduce its immunogenicity compared to other IL-2 based therapies. These modifications make PT-101 a promising candidate for the treatment of autoimmune disorders with potentially fewer side effects.
Propiedades
Número CAS |
5454-38-6 |
|---|---|
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-8-4-5-10-15-13)16-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2,(H2,15,16,17,18) |
Clave InChI |
GVKFCKWGWXJWMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=N2 |
Otros números CAS |
5454-38-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)
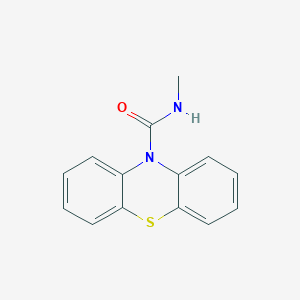
![(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B3062980.png)



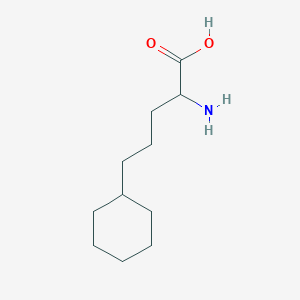
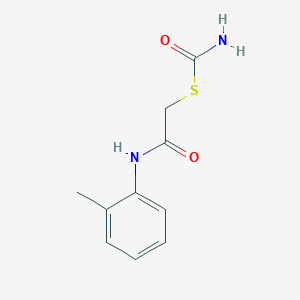
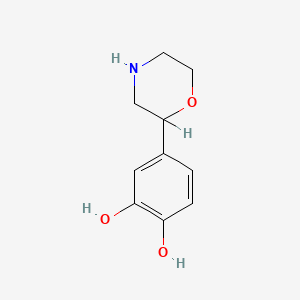
![5-methyl-1-phenyl-6H-pyrido[4,3-b]carbazole](/img/structure/B3063036.png)
